molecular formula C6H13NO2S B2929300 N,N-dimethyl-1,1-dioxothiolan-3-amine CAS No. 86467-66-5

N,N-dimethyl-1,1-dioxothiolan-3-amine

Cat. No.: B2929300
CAS No.: 86467-66-5
M. Wt: 163.24
InChI Key: HHOQXOUQXSMWDD-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,1-dioxothiolan-3-amine is a chemical compound with the molecular formula C6H13NO2S It is known for its unique structural features, which include a thiolane ring with a dioxo substitution and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,1-dioxothiolan-3-amine typically involves the reaction of appropriate thiolane derivatives with dimethylamine. One common method includes the oxidation of thiolane to form the dioxo derivative, followed by the introduction of the dimethylamino group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes and the use of continuous flow reactors to maintain consistent reaction conditions. The choice of raw materials and optimization of reaction parameters are crucial to achieving cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,1-dioxothiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxo groups, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N,N-dimethyl-1,1-dioxothiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,1-dioxothiolan-3-amine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The dioxo groups may participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1,1-dioxothiolan-2-amine
  • N,N-dimethyl-1,1-dioxothiolan-4-amine

Uniqueness

N,N-dimethyl-1,1-dioxothiolan-3-amine is unique due to its specific substitution pattern on the thiolane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-7(2)6-3-4-10(8,9)5-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOQXOUQXSMWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86467-66-5
Record name N,N-Dimethyltetrahydro-3-thiophenamine 1,1-dioxide
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